pyridin-2-ylmethanamine

Coordination Chemistry Ligand Design Platinum Group Metals

Pyridin-2-ylmethanamine (2-Picolylamine, CAS 3731-51-9) is a heterocyclic primary amine with the molecular formula C₆H₈N₂, belonging to the class of 2-pyridylmethylamines. It is a colorless to pale yellow liquid with a boiling point of 197–203 °C and a density of 1.049 g/mL at 25 °C.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 3731-51-9
Cat. No. B045004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridin-2-ylmethanamine
CAS3731-51-9
Synonyms(2-Pyridylmethyl)amine;  (Pyridin-2-ylmethyl)amine;  1-(Pyridin-2-yl)methanamine;  2-(2-Aminomethyl)pyridine;  2-(Aminomethyl)pyridine;  2-Picolinamine;  2-Picolylamine;  2-Pyridinemethylamine;  2-Pyridinylmethylamine;  2-Pyridylmethanamine;  NSC 59705;  Pyridi
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN
InChIInChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2
InChIKeyWOXFMYVTSLAQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.25 M

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-2-ylmethanamine (CAS 3731-51-9): Bidentate Ligand and Synthetic Intermediate for Procurement Decisions


Pyridin-2-ylmethanamine (2-Picolylamine, CAS 3731-51-9) is a heterocyclic primary amine with the molecular formula C₆H₈N₂, belonging to the class of 2-pyridylmethylamines [1]. It is a colorless to pale yellow liquid with a boiling point of 197–203 °C [2] and a density of 1.049 g/mL at 25 °C [3]. The compound features a pyridine ring substituted at the 2-position with a methylamine group, providing both a basic pyridyl nitrogen and a primary amine nitrogen for coordination chemistry, making it a versatile bidentate ligand and a key precursor for more complex multidentate ligands [1].

Why Generic Substitution of Pyridin-2-ylmethanamine (CAS 3731-51-9) with Analogues Fails in Critical Applications


While pyridin-2-ylmethanamine shares a pyridine core with other aminomethylpyridines and aminopyridines, its specific 2-position substitution and methylene bridge confer distinct coordination behavior, reactivity, and biological activity profiles that prevent simple interchange [1]. Substituting with 4-aminomethylpyridine leads to bridged rather than cyclic complexes [1], while 2-aminopyridine lacks the methylene spacer and shows different ligand behavior in directed borylation reactions [2]. The N-methyl derivative exhibits altered basicity and steric bulk, impacting catalytic performance [3]. These structural nuances translate into quantifiable differences in binding affinity, catalytic efficiency, and selectivity—detailed in the evidence guide below.

Quantitative Differentiation Guide for Pyridin-2-ylmethanamine (CAS 3731-51-9) vs. Structural Analogs


Bidentate vs. Monodentate Coordination: Cyclic Complex Formation with Rh(I) and Ir(I) Distinguishes Pyridin-2-ylmethanamine from 4-Aminomethylpyridine

Pyridin-2-ylmethanamine (2-amp) and 2-aminopyridine form cyclic chelate complexes with Rh(I) and Ir(I), whereas 4-aminomethylpyridine (4-amp) yields only bridged compounds [1]. This qualitative difference in coordination mode is supported by IR and NMR characterization [1].

Coordination Chemistry Ligand Design Platinum Group Metals

Directed Borylation Ligand Screening: Pyridin-2-ylmethanamine (L6) Shows No Reaction (n.r.c) vs. 88% Yield with 2-Aminopyridine (L5)

In a directed borylation reaction screening, pyridin-2-ylmethanamine (L6) exhibited no reaction (n.r.c), whereas 2-aminopyridine (L5) afforded an 88% yield under identical conditions [1]. This stark difference highlights the divergent reactivity imparted by the methylene spacer.

C-H Activation Directed Borylation Ligand Effects

Catalytic Transfer Hydrogenation: Ruthenium Complexes Bearing Pyridin-2-ylmethanamine (Pyme) Ligands Exhibit Unprecedented Productivity vs. Phosphane-Only Systems

Ruthenium complexes featuring 1-(pyridin-2-yl)methanamine (Pyme) type ligands achieve unprecedented catalytic activity and productivity for the reduction of ketones and aldehydes in 2-propanol [1]. The pincer CNN complexes operate via a mixed inner-outer sphere mechanism involving Ru-hydride and Ru-alkoxide species [1]. This performance is attributed to the specific bidentate N,N-chelation provided by Pyme, which is not achievable with monodentate amines or phosphane-only systems [1].

Transfer Hydrogenation Ruthenium Catalysis Ketone Reduction

Glucose-6-Phosphatase Inhibition: 2-Picolylamine Thiourea Derivative (Compound I) Reduces Released Phosphate to 21.42 mg vs. 84.55 mg for Positive Control

A 2-picolylamine thiourea derivative (Compound I) demonstrated significant glucose-6-phosphatase inhibition in an in vivo mouse model, reducing released phosphate to 21.42 ± 5.113 mg compared to the positive control group's 84.55 ± 3.213 mg [1]. This represents a ~75% reduction in enzyme activity.

Antidiabetic Agents Enzyme Inhibition 2-Picolylamine Derivatives

Copper(II) Separation via Polymer Inclusion Membranes: Hydrophobic 2-Aminomethylpyridine Derivatives Boost Selective Cu(II) Transport Over Unmodified Ligand

Modification of 2-aminomethylpyridine with hydrophobic alkyl chains (e.g., N-octyl-2-aminomethylpyridine, AMPH) enhances selective copper(II) transport in polymer inclusion membranes (PIMs) and improves membrane stability compared to the unmodified parent compound [1].

Membrane Separation Copper Extraction Ligand Design

Thermodynamic Properties: 2-Aminomethylpyridine (AMP) Exhibits Distinct Combustion Enthalpy and Heat Capacity vs. Its Tert-Butyl Ester Derivative (AMPY)

Experimentally determined thermodynamic data for 2-aminomethylpyridine (AMP) and its derivative tert-butyl 2-[N-(tert-Y)-2-picolyamino]acetate (AMPY) reveal distinct thermal behaviors. The melting point of AMPY was measured at 330.7 K with an enthalpy of fusion of 31.04 kJ mol⁻¹ [1]. While direct comparative data for AMP vs. analogs are not provided in the abstract, this study establishes baseline thermodynamic parameters essential for process design and safety assessments [1].

Thermochemistry Physical Properties Process Safety

Targeted Application Scenarios for Pyridin-2-ylmethanamine (CAS 3731-51-9) Based on Comparative Evidence


Homogeneous Catalysis Requiring Well-Defined Bidentate N,N-Chelation: Transfer Hydrogenation and C-C Coupling

When designing ruthenium or other transition metal catalysts for transfer hydrogenation or cross-coupling, pyridin-2-ylmethanamine provides a proven bidentate ligand framework. Its ability to form stable chelates, as demonstrated in Rh/Ir cyclic complexes [1], and its role in achieving unprecedented productivity in Ru-catalyzed ketone reduction [2] make it a superior choice over monodentate amines or 4-aminomethylpyridine, which yields bridged structures unsuitable for such applications [1].

Synthesis of Bioactive Molecules via Directed C-H Functionalization: Avoiding Ligand Interference

In directed C-H borylation or related functionalization strategies, ligand selection is critical. The stark difference in reactivity between pyridin-2-ylmethanamine (no reaction) and 2-aminopyridine (88% yield) [3] informs synthetic route planning: researchers should avoid pyridin-2-ylmethanamine as a directing group in this specific context but may leverage its unique reactivity profile in other transformations where a methylene spacer is advantageous.

Medicinal Chemistry for Antidiabetic Agents: Exploiting the 2-Picolylamine Scaffold for Enzyme Inhibition

For medicinal chemists pursuing glucose-6-phosphatase inhibitors as antidiabetic leads, the 2-picolylamine scaffold offers a validated starting point. The demonstrated ~75% enzyme inhibition achieved by a 2-picolylamine thiourea derivative [4] quantifies the scaffold's potential and differentiates it from other pyridylalkylamines that may lack comparable activity in this specific assay.

Separation Science and Metal Recovery: Developing Tailored Extractants via Derivatization

In the development of polymer inclusion membranes for selective metal ion recovery (e.g., Cu(II)), 2-aminomethylpyridine serves as a versatile core for creating hydrophobic derivatives with enhanced transport selectivity and membrane stability [5]. Procurement of the parent amine enables subsequent alkylation to tune extraction performance, a strategy not readily accessible with pre-substituted analogs lacking the free primary amine.

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